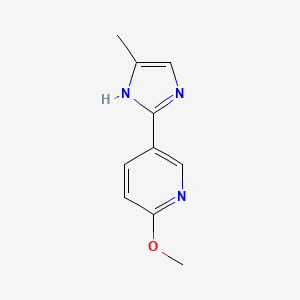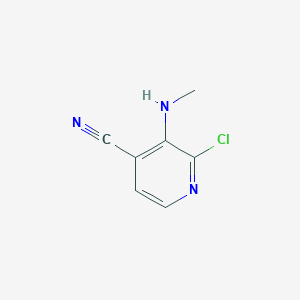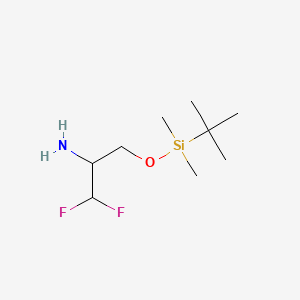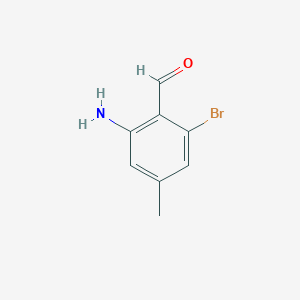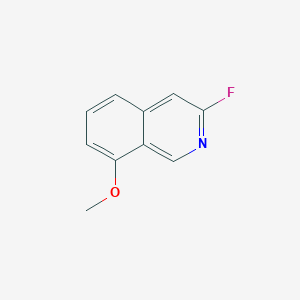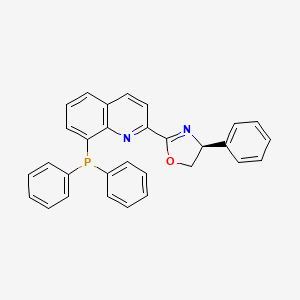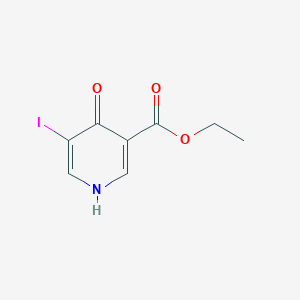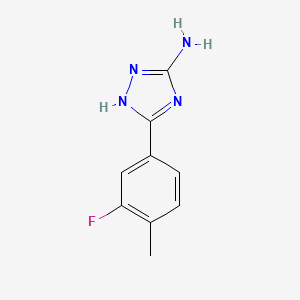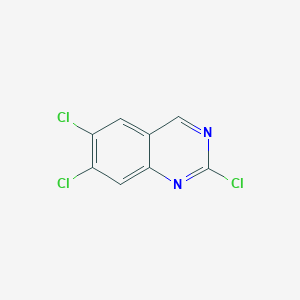
L-Alpha-Lysophosphatidylcholine,oleoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alpha-Lysophosphatidylcholine,oleoyl is a derivative of phosphatidylcholine, a major component of cell membranes. This compound is characterized by the presence of an oleoyl group, which is a monounsaturated fatty acid. This compound plays a significant role in various biological processes, including cell signaling and membrane dynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Alpha-Lysophosphatidylcholine,oleoyl can be synthesized through the enzymatic action of phospholipase A2 on phosphatidylcholine. This enzyme selectively removes one of the fatty acid groups from phosphatidylcholine, resulting in the formation of lysophosphatidylcholine . The reaction typically occurs under mild conditions, such as physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as egg yolk or soybeans. The extraction process includes steps like solvent extraction, precipitation, and purification to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alpha-Lysophosphatidylcholine,oleoyl undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific enzymes, resulting in the release of fatty acids and glycerophosphocholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymes like phospholipase A2 are commonly used.
Acylation: Acyl-CoA is often used as the acyl donor in enzymatic reactions.
Major Products Formed
Oxidation: Oxidized lysophosphatidylcholine derivatives.
Hydrolysis: Fatty acids and glycerophosphocholine.
Acylation: Phosphatidylcholine.
Wissenschaftliche Forschungsanwendungen
L-Alpha-Lysophosphatidylcholine,oleoyl has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the study of lipid interactions.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its role in inflammatory diseases and as a potential therapeutic agent.
Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals.
Wirkmechanismus
L-Alpha-Lysophosphatidylcholine,oleoyl exerts its effects through several mechanisms:
Cell Signaling: It acts as a signaling molecule, modulating the activity of various enzymes and receptors.
Membrane Dynamics: Influences membrane fluidity and the formation of lipid rafts.
Inflammatory Response: Involved in the activation of endothelial cells and the recruitment of immune cells during inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alpha-Lysophosphatidylcholine,stearoyl: Contains a stearoyl group instead of an oleoyl group.
L-Alpha-Lysophosphatidylcholine,palmitoyl: Contains a palmitoyl group.
Uniqueness
L-Alpha-Lysophosphatidylcholine,oleoyl is unique due to its specific fatty acid composition, which influences its biological activity and interactions with other molecules. The presence of the oleoyl group imparts distinct properties, such as increased membrane fluidity and specific signaling capabilities .
Eigenschaften
IUPAC Name |
(2-hydroxy-3-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMUFBLWGFFICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
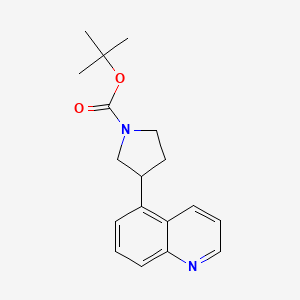
![6-Iodo-2,5-dimethylbenzo[d]thiazole](/img/structure/B13672645.png)

